1-((3-(3,4-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-3-丙基喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

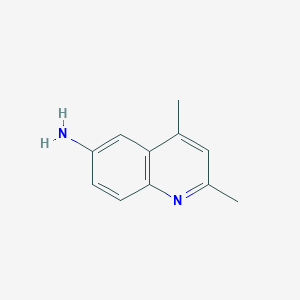

The compound is a complex organic molecule with several functional groups. The presence of the 3,4-dimethoxyphenyl and 1,2,4-oxadiazol groups suggest that it might have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. Its reactivity would likely be influenced by the presence of the oxadiazol and quinazoline groups .Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, solubility, and stability would typically be determined experimentally .科学研究应用

合成和结构分析

- 该化合物与喹唑啉-2,4(1H,3H)-二酮相关,后者可通过多种方法合成,包括使用碳酸铯从 2-氨基苯甲腈与二氧化碳进行高效合成(Patil、Tambade、Jagtap 和 Bhanage,2008 年)。此过程凸显了喹唑啉衍生物在药物合成中的多功能性。

- 另一种方法涉及在二氧化碳和催化量的 DBU 或 DBN 下进行无溶剂合成,从而获得高产率的喹唑啉衍生物,如 6,7-二甲氧基喹唑啉-2,4(1H,3H)-二酮 (Mizuno、Mihara、Nakai、Iwai 和 Ito,2007 年)。此方法符合可持续化学原理。

潜在的药用应用

- 喹唑啉-2,4(1H,3H)-二酮的结构已被探索用于药用应用,表明此类化合物在药物开发中的潜力。例如,喹唑啉的衍生物已显示出显着的抗肿瘤活性,具有特定类似物表现出比标准疗法更有效的广谱抗肿瘤作用 (Al-Suwaidan、Abdel-Aziz、Shawer、Ayyad、Alanazi、El-Morsy、Mohamed、Abdel-Aziz、El-Sayed 和 El-Azab,2016 年)。

- 已合成含有 1,3,4-恶二唑骨架的喹唑啉衍生物,并测试了它们对各种癌细胞系的抑制活性。一种 4-烷氧基喹唑啉衍生物化合物 4j 在肿瘤生长抑制试验中表现出有效的抑制活性,并且优于对照药物 Tivozanib (Qiao、Yin、Shen、Wang、Sha、Wu、Lu、Xu、Zhang 和 Hailiang,2015 年)。

作用机制

Target of Action

The compound “1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” could potentially interact with various biological targets due to the presence of the 3,4-dimethoxyphenyl and quinazoline moieties, which are common structural features in many bioactive compounds .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether", "Sodium bicarbonate (NaHCO3)", "Hydrochloric acid (HCl)" ], "Reaction": [ "The 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is converted to the corresponding mesylate using methanesulfonyl chloride and triethylamine in chloroform.", "The mesylate is then reacted with propylquinazoline-2,4(1H,3H)-dione in the presence of DCC and DMAP in chloroform to form the desired product.", "The reaction mixture is then filtered and the solvent is evaporated to obtain the crude product.", "The crude product is purified by column chromatography using a mixture of methanol and diethyl ether as the eluent.", "The purified product is then treated with a solution of NaHCO3 in methanol to remove any remaining acid impurities.", "The product is then washed with water and dried.", "The final product is obtained by recrystallization from methanol.", "The purity of the final product is confirmed by NMR and mass spectrometry.", "The yield of the final product is calculated and recorded." ] } | |

CAS 编号 |

2320726-19-8 |

产品名称 |

1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione |

分子式 |

C22H22N4O5 |

分子量 |

422.441 |

IUPAC 名称 |

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C22H22N4O5/c1-4-11-25-21(27)15-7-5-6-8-16(15)26(22(25)28)13-19-23-20(24-31-19)14-9-10-17(29-2)18(12-14)30-3/h5-10,12H,4,11,13H2,1-3H3 |

InChI 键 |

CJKWTSQGESPXPN-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OC)OC |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2366638.png)

![6-Methyl-4-(1-methyl-1H-pyrazol-5-yl)benzo[d]thiazol-2-amine](/img/structure/B2366639.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propylbenzenesulfonamide](/img/structure/B2366645.png)

![4-Chloro-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2366647.png)

![N-benzyl-2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}acetamide](/img/structure/B2366648.png)

![Ethyl 2-methyl-5-[2-[(2-phenoxyacetyl)amino]benzoyl]oxy-1-phenylindole-3-carboxylate](/img/structure/B2366652.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2366656.png)